molecular formula C21H17ClN4O2 B251537 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide

Cat. No. B251537
M. Wt: 392.8 g/mol
InChI Key: IHMNPCFTLWVDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide, also known as CPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEB is a benzotriazole-based compound that has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is complex and not fully understood, but it is known to interact with a variety of proteins and enzymes involved in cellular signaling pathways. One of the key targets of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is the eukaryotic translation initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been found to regulate the translation of specific mRNAs by interacting with eIF4E and other proteins.
Biochemical and Physiological Effects
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been found to have a variety of biochemical and physiological effects, including the regulation of protein synthesis, gene expression, and synaptic plasticity. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has also been found to be involved in the regulation of circadian rhythms, which are the biological processes that control the timing of physiological and behavioral events.

Advantages and Limitations for Lab Experiments

One of the key advantages of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide in lab experiments is its specificity for certain targets, which allows researchers to study specific cellular processes in detail. However, one limitation of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is that it can be difficult to work with due to its complex mechanism of action and interactions with other proteins and enzymes.

Future Directions

There are many potential future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide, including studies of its role in disease processes such as cancer and neurodegenerative disorders. Researchers may also investigate new methods for synthesizing N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide and other benzotriazole-based compounds, as well as new applications for these compounds in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide and its interactions with other proteins and enzymes.

Synthesis Methods

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzoyl chloride with 6-chloro-2-phenylbenzotriazole in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reagents, but all result in the formation of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been used in a variety of scientific research applications, including studies of protein synthesis, gene expression, and cellular signaling pathways. One of the key uses of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is in the study of synaptic plasticity, which is the ability of neurons to change their connections in response to experience. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been found to play a role in the regulation of synaptic plasticity, making it a valuable tool for researchers studying this process.

properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C21H17ClN4O2/c1-2-28-16-10-8-14(9-11-16)21(27)23-18-13-20-19(12-17(18)22)24-26(25-20)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,27)

InChI Key

IHMNPCFTLWVDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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